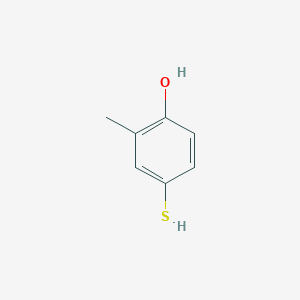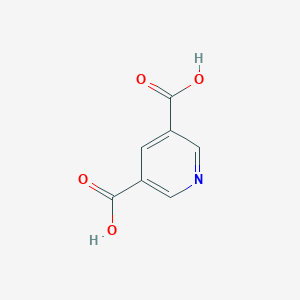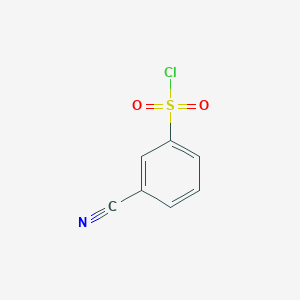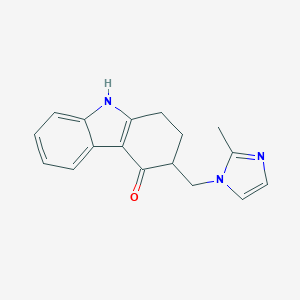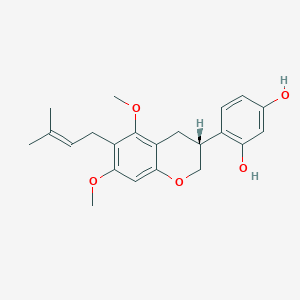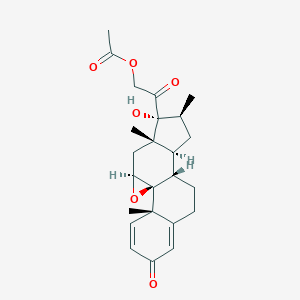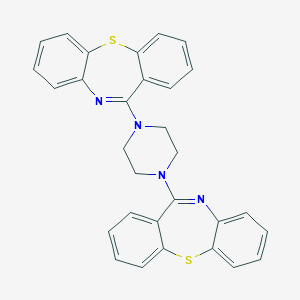
喹硫平二聚体杂质
描述
Quetiapine Dimer Impurity is a byproduct found in the synthesis of Quetiapine, an atypical antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. This impurity is formed during the manufacturing process and is considered a critical quality attribute that needs to be controlled to ensure the safety and efficacy of the pharmaceutical product .
科学研究应用
Quetiapine Dimer Impurity has several applications in scientific research:
作用机制
Target of Action
Quetiapine, the parent compound of Quetiapine Dimer Impurity, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior. The antagonistic action on these receptors is believed to contribute to its antipsychotic and therapeutic effects .
Mode of Action
It’s believed that the compound interacts with its targets (d2 and 5ht2a receptors) throughantagonistic action . This means it binds to these receptors and inhibits their activity, which can lead to changes in neurotransmission and neuronal activity .
Biochemical Pathways
The biochemical pathways affected by Quetiapine Dimer Impurity are likely to be similar to those affected by Quetiapine. The antagonism of D2 and 5HT2A receptors can affect various downstream neurotransmitter systems and pathways, including the dopaminergic and serotonergic systems . These changes can influence mood, cognition, and behavior .
Pharmacokinetics
Quetiapine, the parent compound, is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . It is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . .
Result of Action
The molecular and cellular effects of Quetiapine Dimer Impurity’s action are likely to be similar to those of Quetiapine. The antagonism of D2 and 5HT2A receptors can lead to changes in neuronal activity and neurotransmission, potentially resulting in therapeutic effects such as mood stabilization and reduction of psychotic symptoms .
Action Environment
The action, efficacy, and stability of Quetiapine Dimer Impurity can be influenced by various environmental factors. These may include factors related to the individual (such as age, genetic factors, liver function) and external factors (such as co-administration with other drugs). For instance, the oral clearance of Quetiapine declines with age, and was reduced in patients with hepatic dysfunction . .
生化分析
Biochemical Properties
Quetiapine Dimer Impurity interacts with the multidrug resistance transporter P-glycoprotein (P-gp) which is highly expressed in the capillary endothelial cells of the blood-brain barrier (BBB) . The dimer with the shortest tether length was found to be the most potent inhibitor, showing significantly better inhibition of P-gp-mediated transport than monomeric Quetiapine .
Cellular Effects
Quetiapine Dimer Impurity has been shown to inhibit P-gp transport activity in human brain capillary endothelial cells, in rat brain capillaries, and at the BBB in an animal model . This suggests that Quetiapine Dimer Impurity could potentially influence cell function by modulating the transport of various substances across the BBB.
Molecular Mechanism
Quetiapine Dimer Impurity exerts its effects at the molecular level primarily through its interaction with P-gp . It has been shown to bind to both the H- and R-binding sites of the transporter with binding affinities 20- to 30-fold higher than that of monomeric Quetiapine .
Temporal Effects in Laboratory Settings
The stability and degradation of Quetiapine Dimer Impurity over time in laboratory settings have not been extensively studied. It has been suggested that the dimer, which is linked via ester moieties, is designed to revert to the therapeutic monomer once inside the target cells .
Dosage Effects in Animal Models
The effects of Quetiapine Dimer Impurity on animal models have not been extensively studied. It has been shown that the dimer increases the accumulation of the P-gp substrate verapamil in rat brain in situ three times more than Quetiapine .
Metabolic Pathways
Quetiapine, the parent compound, is known to be metabolized by the cytochrome P450 system, with CYP 3A4 and CYP 2D6 being the predominant enzymes involved in drug transformation .
Transport and Distribution
Quetiapine Dimer Impurity is thought to be transported and distributed within cells and tissues primarily through its interaction with P-gp . This interaction influences the localization and accumulation of the dimer impurity within cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Dimer Impurity typically involves the reaction of Quetiapine with various reagents under specific conditions. The impurity can form through oxidative coupling or other side reactions during the synthesis of Quetiapine .
Industrial Production Methods: In industrial settings, the production of Quetiapine involves multiple steps, including the use of high-performance liquid chromatography (HPLC) to monitor and control the levels of impurities, including the Quetiapine Dimer Impurity . The process involves stringent quality control measures to ensure that the impurity levels remain within acceptable limits.
化学反应分析
Types of Reactions: Quetiapine Dimer Impurity can undergo various chemical reactions, including:
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The impurity can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are examples of reducing agents that can be used.
Solvents: Common solvents include acetonitrile, methanol, and water.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the Quetiapine Dimer Impurity .
相似化合物的比较
- Quetiapine Acetate
- 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride
- Quetiapine bis-Ether
- Quetiapine N-Oxide
- Quetiapine Lactam
Uniqueness: Quetiapine Dimer Impurity is unique in its structure and formation pathway compared to other impurities. Its presence and levels need to be carefully controlled to ensure the safety and efficacy of Quetiapine as a pharmaceutical product .
属性
IUPAC Name |
6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIBYYFBRAARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647132 | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945668-94-0 | |
| Record name | 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


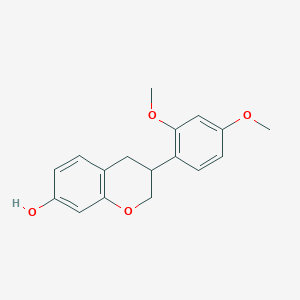
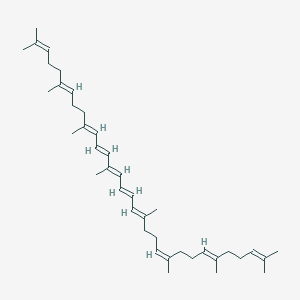
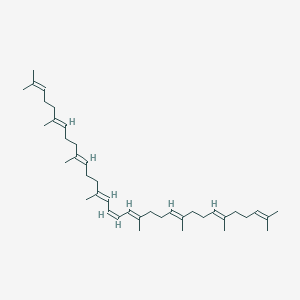
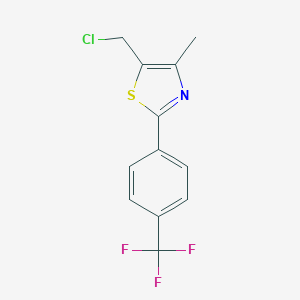

![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
